molecular formula C20H19N3O3S B11631573 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11631573
M. Wt: 381.4 g/mol
InChI Key: MJTCKHZAERLFMI-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a tetrahydropyrimidine ring, a benzyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the tetrahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and a diketone.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydropyrimidine derivative.

    Sulfanyl linkage formation: This can be done by reacting the intermediate with a thiol compound.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the sulfanyl linkage may play crucial roles in binding to these targets, while the tetrahydropyrimidine ring could be involved in stabilizing the interaction. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide
  • 5-benzyl-3,6-dioxo-2-piperazineacetic acid

Uniqueness

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this specific substituent, potentially leading to different properties and applications.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(5-benzyl-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H19N3O3S/c1-13-6-5-9-15(10-13)21-17(24)12-27-20-22-18(25)16(19(26)23-20)11-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,21,24)(H,22,23,25,26)

InChI Key

MJTCKHZAERLFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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